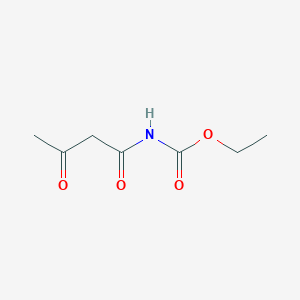

ethyl N-(3-oxobutanoyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(3-oxobutanoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-3-12-7(11)8-6(10)4-5(2)9/h3-4H2,1-2H3,(H,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKYFDJHFHNAOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342537 | |

| Record name | Ethyl (3-oxobutanoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7190-58-1 | |

| Record name | Ethyl (3-oxobutanoyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Innovations for Ethyl N 3 Oxobutanoyl Carbamate and Its Derivatives

Established Synthetic Pathways to Ethyl N-(3-oxobutanoyl)carbamate

Diketene-Urethane Condensation Route

The synthesis of this compound, also known as N-carbethoxyacetoacetamide, is effectively achieved through the condensation reaction of diketene (B1670635) and urethane (B1682113) (ethyl carbamate). A common laboratory-scale procedure involves refluxing a mixture of diketene and urethane in acetic acid. For instance, a mixture of 25 grams of diketene, 20 grams of urethane, and 75 milliliters of acetic acid can be refluxed for approximately 25 minutes to yield the desired product.

Following the reaction, the acetic acid is removed under reduced pressure, resulting in a syrupy residue. This residue is then induced to crystallize, often by scratching the flask. The crude product can be further purified by recrystallization from a suitable solvent, such as benzene, to obtain colorless needles of N-carbethoxyacetoacetamide. This method provides a direct and relatively straightforward route to the target compound.

Optimization of Reaction Conditions and Isolation Techniques

The efficiency of the diketene-urethane condensation can be influenced by various factors, including reaction time and temperature. While the reflux in acetic acid is a standard procedure, further optimization might involve exploring different solvents or catalysts to potentially improve yield and reduce reaction times.

The isolation of this compound from the reaction mixture is a critical step. The process typically involves the evaporation of the solvent, followed by crystallization. The purity of the final product is enhanced through recrystallization. For analytical purposes, techniques such as gas chromatography-mass spectrometry (GC-MS) can be employed to confirm the identity and purity of the synthesized compound. who.int The isolation and purification process for similar carbamates can also involve extraction with a suitable solvent followed by chromatographic techniques. google.com

Advanced Synthetic Strategies for Carbamate (B1207046) Analogs and Derivatives

The synthesis of carbamates, a class of organic compounds with a wide range of applications, has seen significant advancements beyond traditional methods. These modern strategies often focus on greener, more efficient, and versatile routes to carbamate derivatives.

Carbon Dioxide and Amine Coupling Reactions for Carbamate Formation

A noteworthy advanced strategy involves the coupling of carbon dioxide (CO2) with amines and an alkylating agent. This approach is attractive due to the use of CO2 as an abundant, non-toxic, and renewable C1 building block. The reaction generally proceeds via the formation of a carbamate anion intermediate, which is then alkylated to yield the final carbamate product. acs.org

Various catalytic systems have been developed to facilitate this transformation under mild conditions. For instance, the use of a base is often crucial for the reaction's success, with strong, non-nucleophilic bases being particularly effective in accelerating the formation of the carbamate intermediate. acs.org Continuous flow methodologies have also been developed, offering advantages such as reduced reaction times and simplified gas handling.

Superbase-Mediated Carboxylation Mechanisms (e.g., TMG-mediated)

Superbases, such as 1,1,3,3-tetramethylguanidine (B143053) (TMG), have emerged as powerful mediators in the carboxylation of amines with CO2. rsc.orgresearchgate.net TMG can react with CO2 to form a zwitterionic adduct, which was initially thought to be the direct carboxylating agent. rsc.orguit.no However, more recent mechanistic studies have provided deeper insights into its role.

The use of superbases like amidines and guanidines can promote the formation of stable carbamate salts from the reaction of CO2 with amines or alcohols. researchgate.net This has opened avenues for the efficient incorporation of CO2 into various organic molecules. researchgate.net

Mechanistic Investigations into Carbamate Formation Pathways

Detailed mechanistic studies, employing both computational and experimental techniques like NMR spectroscopy, have been crucial in understanding the intricacies of carbamate formation from CO2 and amines. rsc.orgacs.org It has been revealed that in the TMG-mediated reaction, the zwitterionic TMG-CO2 adduct is not the direct carboxylating agent. rsc.orguit.no Instead, CO2 dissociates from the adduct before a concerted carboxylation of the amine occurs. rsc.orguit.no The primary role of the superbase (TMG) is to deprotonate the amine as it nucleophilically attacks a free CO2 molecule. rsc.orguit.no

This understanding is significant as it allows for the rational design of new synthetic strategies. For example, nucleophiles that are typically inert towards CO2 can be successfully carboxylated using the TMG-CO2 adduct as a stoichiometric source of CO2, even in the absence of a CO2 atmosphere. rsc.orguit.no The reaction mechanism can be influenced by factors such as pH, with different pathways, including reactions with CO2, carbonic acid, and bicarbonate ions, becoming dominant under different conditions. acs.org

Acyl Azide-Mediated Approaches (e.g., Curtius Rearrangement)

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into their corresponding amines, carbamates, or ureas via an acyl azide (B81097) intermediate. nih.govwikipedia.orgnih.gov This thermal decomposition of an acyl azide proceeds through an isocyanate intermediate, which can then be trapped by various nucleophiles. wikipedia.org When an alcohol is used as the nucleophile, a carbamate is formed. nih.gov

A key advantage of the Curtius rearrangement is its ability to proceed under mild conditions with retention of stereochemistry at the migrating carbon center. nih.gov This makes it particularly valuable in the synthesis of complex and chiral molecules. nih.govnih.gov For instance, it has been instrumental in the total synthesis of natural products and medicinal agents like the antiviral drug oseltamivir. wikipedia.orgnih.gov

The requisite acyl azides can be prepared from carboxylic acids or their activated derivatives, such as acyl chlorides or anhydrides. nih.gov A common one-pot procedure involves the use of diphenylphosphoryl azide (DPPA). nih.gov The isocyanate intermediate is highly reactive and can be readily converted to a variety of functional groups, highlighting the versatility of this reaction in organic synthesis. nih.govorganic-chemistry.org

Recent advancements have focused on developing milder and more efficient protocols. For example, the use of propylphosphonic anhydride (B1165640) (T3P®) allows for a one-pot rearrangement of carboxylic acids to carbamates. organic-chemistry.org Another mild and efficient one-pot method for generating Boc-protected amines also utilizes the Curtius rearrangement. organic-chemistry.org

Utilization of N,N'-Disuccinimidyl-Based Mixed Carbonates

N,N'-Disuccinimidyl carbonate (DSC) has emerged as a highly effective and convenient reagent for the alkoxycarbonylation of amines to form carbamates. nih.govnih.gov This method is advantageous due to the commercial availability and stability of DSC, as well as the mild reaction conditions required. nih.govresearchgate.net

The process typically involves a two-step, one-pot procedure. First, an alcohol reacts with DSC, often in the presence of a base like triethylamine (B128534) or pyridine, to form a stable mixed succinimidyl carbonate intermediate. nih.govnih.govresearchgate.net This activated carbonate is then treated with a primary or sterically hindered secondary amine to yield the desired carbamate in good to excellent yields. nih.govnih.gov The methodology has been successfully applied to the synthesis of various functionalized carbamates, including those derived from hindered amino acids and their esters. nih.govresearchgate.net

The convenience of succinimidyl-based mixed carbonates is particularly highlighted in the high-yielding introduction of protecting groups to amino acids, such as the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group, without the formation of oligopeptide byproducts. nih.gov

Application of 1-Alkoxycarbonyl-3-nitro-1,2,4-triazole Reagents

A rapid and efficient method for carbamate synthesis involves the use of 1-alkoxycarbonyl-3-nitro-1,2,4-triazole as a transfer reagent. These stable, crystalline reagents react quickly with alkyl amines, often within minutes, without the need for an additional base. This method is highly effective for producing pure carbamates, frequently without the need for chromatographic purification.

The high reactivity of these reagents also makes them suitable for the selective protection of nucleobases and for the preparation of carbonates and thiocarbonates. The synthesis of 1,2,4-triazole (B32235) derivatives themselves can be achieved through various methods, including the Pellizzari and Einhorn-Brunner reactions. researchgate.net

One-Pot Multicomponent Reactions for Carbamate Scaffold Construction

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like carbamates from simple starting materials in a single step. journalspub.com These reactions are highly valued in combinatorial chemistry and drug discovery for their ability to rapidly generate libraries of compounds. researchgate.net

A notable example is the three-component coupling of an amine, carbon dioxide, and an alkyl halide. nih.govresearchgate.net In this reaction, the carbamate anion is generated in situ from the reaction of the amine and CO2, which then reacts with an electrophile like an alkyl halide to form the carbamate. nih.gov This process can be facilitated by a base such as cesium carbonate or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govresearchgate.net

MCRs have also been employed in the synthesis of more complex heterocyclic structures containing the carbamate moiety. For instance, a one-pot synthesis of 1-aryl-5-methyl-N-R2-1H-1,2,3-triazole-4-carboxamides has been developed using commercially available azides, amines, and diketene. Similarly, 1,2,3-triarylindoles can be constructed through a one-pot reaction of iodoarenes, aromatic amines, and calcium carbide. acs.org These methods highlight the power of MCRs to streamline synthetic routes and build molecular complexity efficiently. journalspub.com

Solid-Phase Synthesis Techniques for Carbamates

Solid-phase synthesis offers a powerful platform for the efficient preparation of carbamate libraries, which is particularly useful for rapid screening of bioactive molecules. nih.govacs.org This methodology allows for easy purification and the potential for automation. acs.org

A common approach involves coupling amines or alcohols to a solid support, such as Merrifield resin, through a carbon dioxide linker. acs.org This three-component coupling is typically promoted by a base like cesium carbonate in the presence of tetrabutylammonium (B224687) iodide (TBAI). nih.govacs.org The reaction conditions are generally mild, which helps to prevent side reactions like hydrolysis or elimination and preserves the stereochemical integrity of chiral substrates. acs.org

This technique is not only used for generating libraries of small molecules but also for creating linkers on polymeric supports for the synthesis of artificial biomolecules like peptidomimetics. acs.org The ability to achieve complete conversions and utilize straightforward isolation techniques makes solid-phase synthesis an attractive alternative to traditional solution-phase methods. acs.org

Synthesis of N-Functionalized Carbamates (e.g., N-CF3, N-CH2F)

The introduction of fluorine-containing groups, such as trifluoromethyl (CF3) and monofluoromethyl (CH2F), onto the nitrogen atom of a carbamate can significantly alter the parent molecule's physicochemical properties, including lipophilicity, metabolic stability, and acidity. nih.govu-tokyo.ac.jp This has led to a growing interest in the synthesis of N-functionalized carbamates for applications in medicinal chemistry and agrochemicals. nih.govresearchgate.net

A versatile method for accessing N-CF3 amides, carbamates, thiocarbamates, and ureas involves the use of N-CF3 carbamoyl (B1232498) building blocks. nih.gov For example, N-CF3 carbamoyl fluorides can be synthesized and subsequently transformed into a variety of N-CF3 carbonyl derivatives. researchgate.net These building blocks are often generated from the corresponding isothiocyanates. researchgate.net

Recent developments have also provided access to N-CF3 alkynamides through the nickel-catalyzed coupling of N-CF3 carbamoyl fluorides with alkynyl silanes. nih.gov These N-CF3 alkynamides are robust and can be further functionalized to create a range of valuable derivatives that were previously inaccessible. nih.gov The synthesis of these fluorinated carbamates often relies on the formation of fluoro-imine species as key reactive intermediates. researchgate.net

Chemical Reactivity and Transformation Mechanisms of Ethyl N 3 Oxobutanoyl Carbamate

Reactions Leading to Heterocyclic Architectures

The bifunctional nature of ethyl N-(3-oxobutanoyl)carbamate, with its electrophilic ketone and carbonyl of the carbamate (B1207046), alongside nucleophilic nitrogen and α-carbon, makes it a valuable substrate for the synthesis of various heterocyclic compounds.

Cyclization to Substituted Pyrimidine (B1678525) Bases

This compound is a key building block for the synthesis of substituted pyrimidine bases, which are of significant interest in medicinal chemistry. bu.edu.eg The presence of a 1,3-dicarbonyl-like moiety allows it to undergo condensation reactions with amidines, ureas, or thioureas to form the pyrimidine ring. bu.edu.eg This type of reaction is exemplified by the Biginelli reaction, which traditionally involves a β-ketoester, an aldehyde, and urea (B33335). wikipedia.orgnih.gov

In a similar fashion, this compound can react with urea or its derivatives. The reaction mechanism generally begins with the nucleophilic addition of the urea to the ketone carbonyl of the carbamate. Subsequent intramolecular cyclization and dehydration lead to the formation of a dihydropyrimidine (B8664642) derivative. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.orgyoutube.com The substituents on the resulting pyrimidine ring can be varied depending on the specific reactants and conditions used. For instance, reaction with unsubstituted urea would lead to a pyrimidine with specific functionalization patterns. The general scheme involves the condensation of a three-carbon fragment with a nitrogen-carbon-nitrogen fragment (e.g., from urea). bu.edu.eg

The resulting dihydropyrimidinones are valuable in the pharmaceutical industry and have been investigated for various biological activities, including as calcium channel blockers and antihypertensive agents. wikipedia.org

Formation of 2-acetyl-3-ethoxy-N-ethoxycarbonylacrylamide and 5-acetyluracil

The reactivity of this compound can be harnessed to produce a variety of acyclic and heterocyclic compounds.

5-acetyluracil is a pyrimidine derivative, and its synthesis from this compound would follow the general principles of pyrimidine synthesis. The reaction would involve cyclocondensation with a suitable C-N-C synthon, such as urea, under conditions that promote cyclization and subsequent aromatization (oxidation) of the initially formed dihydropyrimidine ring to yield the uracil (B121893) core.

The formation of 2-acetyl-3-ethoxy-N-ethoxycarbonylacrylamide represents a different reaction pathway. While direct literature for this specific transformation from this compound is scarce, a plausible route could involve a Vilsmeier-Haack type reaction. The Vilsmeier-Haack reaction typically employs a substituted amide, phosphorus oxychloride (POCl₃), and an electron-rich species. wikipedia.orgorganic-chemistry.org In this hypothetical pathway, the enol or enolate form of this compound could react with an electrophilic species derived from a formamide (B127407) equivalent, leading to the introduction of a formyl group or a related moiety at the α-position. Subsequent reaction with an ethoxy source could then lead to the formation of the enol ether, resulting in the acrylamide (B121943) structure.

Nucleophilic Reactivity of Keto-Amide and Carbamate Moieties

The chemical character of this compound is significantly influenced by the nucleophilicity of its constituent functional groups. nih.gov The carbamate group, an "amide-ester" hybrid, and the keto-amide portion of the molecule both contain sites susceptible to nucleophilic attack and can themselves act as nucleophiles under certain conditions. nih.gov

The nitrogen atom of the carbamate moiety possesses a lone pair of electrons and can act as a nucleophile. However, its nucleophilicity is generally lower than that of a simple amine due to the delocalization of the lone pair into the adjacent carbonyl group. nih.gov Despite this, it can participate in reactions such as N-alkylation or N-acylation under appropriate conditions.

More significant is the nucleophilic character of the α-carbon, situated between the two carbonyl groups. The acidity of the α-protons allows for the ready formation of an enolate ion in the presence of a base. This enolate is a potent nucleophile and can react with a wide range of electrophiles, enabling the introduction of various substituents at the α-position. This reactivity is fundamental to many of the condensation reactions discussed in the previous section. Reactions with nitrogen nucleophiles, for instance, can initiate at the carbonyl carbon, leading to a tetrahedral intermediate that can then proceed to form imines or other related products. msu.edu

Intramolecular Rearrangements and Tautomeric Equilibria

The structural dynamics of this compound are characterized by tautomeric equilibria and the potential for intramolecular rearrangements.

Investigation of Keto-Enol Tautomerism in Crystal Structures

A key aspect of β-dicarbonyl compounds is their ability to exist as a mixture of keto and enol tautomers. However, crystallographic studies provide a snapshot of the preferred form in the solid state. A single-crystal X-ray diffraction study of this compound revealed that the molecule exclusively adopts the keto form in the crystal. iucr.org This is noteworthy because the enol form would allow for the formation of a more extensive hydrogen-bonding network. iucr.org In the solid state, the molecules arrange as hydrogen-bonded dimers through the amide moiety of the acyl carbamate. iucr.org

Below is a table summarizing the crystallographic data for this compound. iucr.org

| Parameter | Value |

| Chemical Formula | C₇H₁₁NO₄ |

| Space Group | P2₁/n |

| a (Å) | Not provided |

| b (Å) | Not provided |

| c (Å) | Not provided |

| α (°) | 90 |

| β (°) | Not provided |

| γ (°) | 90 |

| R factor | 0.054 |

| Temperature (K) | 300 |

Table 1: Crystallographic data for this compound.

O- to N-Carbamoyl Transfer Mechanisms

Intramolecular rearrangements involving the migration of a carbamoyl (B1232498) group are known in organic chemistry. While not extensively documented for this compound itself, the principles of such rearrangements can be inferred from related systems. An O- to N-carbamoyl transfer would involve the migration of the -C(O)NH-R group from an oxygen atom to a nitrogen atom within the same molecule.

Studies on related compounds, such as lithiated chiral oxazolidine (B1195125) carbamates, have shown that 1,2-carbamoyl rearrangements can occur. These rearrangements proceed through a deprotonation step to form a lithiated intermediate, followed by the migration of the carbamoyl group. The stereochemical outcome of such reactions can be highly dependent on the specific substrate and reaction conditions. For this compound, a hypothetical O- to N-transfer would likely require specific activation, as the carbamate is attached to an ethyl group. More commonly, rearrangements like the Hofmann or Curtius rearrangement involve the formation of an isocyanate intermediate from an amide or acyl azide (B81097), respectively, which can then be trapped by a nucleophile to form a carbamate. masterorganicchemistry.com

Oxidative and Hydrolytic Transformations of Carbamate Linkages

The chemical stability of the carbamate linkage in this compound is a critical factor in its reactivity profile. This stability is particularly notable when compared to analogous ester groups. Generally, carbamates exhibit greater resistance to non-enzymatic hydrolysis under both acidic and basic conditions than their ester counterparts. This enhanced stability can be attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which strengthens the C-N bond and makes the carbonyl carbon less electrophilic.

Hydrolytic Transformations:

While generally stable, the carbamate linkage is not entirely inert to hydrolysis. The transformation can be prompted under specific chemical or biological conditions.

Chemical Hydrolysis: The hydrolysis of carbamates can be forced under harsh acidic or basic conditions, though the rates are typically slower than for esters. For N-acylcarbamates like this compound, the stability can be influenced by the nature of the N-acyl group. Studies on related N-acylated amino acid amides have revealed an unexpected lability under mildly acidic conditions, with the rate of hydrolysis being dependent on the electronic properties of the remote acyl group. nih.gov Electron-rich acyl groups were found to accelerate the cleavage. nih.gov It is important to distinguish the hydrolysis of the carbamate linkage from the hydrolysis of the β-keto amide structure, which can lead to decarboxylation and formation of a ketone.

Enzymatic Hydrolysis: The carbamate bond can be a substrate for certain enzymes, particularly carboxylesterases found in the liver and other tissues. nih.gov Research on the enzymatic hydrolysis of various carbamates has demonstrated that these enzymes can catalyze the cleavage of the carbamate group to release an alcohol, carbon dioxide, and an amine. nih.gov However, the efficiency of this cleavage is highly dependent on the specific structure of the carbamate. In some instances, the carbamate group has been shown to increase stability against hydrolysis compared to corresponding carboxylate esters. nih.gov The enzymatic hydrolysis of N-acyl-amino acids by amidohydrolases has also been documented, suggesting that enzymes capable of cleaving the N-acyl bond in this compound may exist. nih.govnih.gov

Oxidative Transformations:

Specific information regarding the oxidative transformation of the carbamate linkage in this compound is not extensively documented in the literature. In general, the carbamate functional group is relatively robust towards many common oxidizing agents. Significant transformation would likely require specific reagents that can react with the N-H bond or involve oxidative cleavage mechanisms under harsh conditions. Without specific activating features within the molecule, the carbamate linkage is not considered a primary site for oxidative attack under typical synthetic conditions.

Generation of Reactive Intermediates for Further Synthesis

This compound is a highly versatile precursor in organic synthesis, primarily due to its ability to generate key reactive intermediates. Its structure, which combines a carbamate with a β-keto group, possesses multiple reaction sites that can be selectively targeted. researchgate.net

The most significant feature contributing to its reactivity is the presence of the methylene (B1212753) group flanked by two carbonyl groups (an active methylene group). The protons on this carbon are significantly acidic (pKa of approximately 11 for the analogous ethyl acetoacetate) because the resulting conjugate base, a carbanion, is stabilized by resonance delocalization onto both adjacent carbonyl oxygens. wordpress.com

Enolate Formation:

Treatment of this compound with a suitable base readily generates a nucleophilic enolate intermediate. This enolate is one of the most versatile reactive intermediates in organic synthesis. nih.govmasterorganicchemistry.comyoutube.com The choice of base, from common alkoxides like sodium ethoxide to stronger, sterically hindered bases like lithium diisopropylamide (LDA), allows for controlled generation of the enolate. youtube.com

Applications in Heterocyclic Synthesis:

This reactive enolate intermediate is a powerful tool for constructing new carbon-carbon bonds and is extensively used in cyclocondensation reactions to synthesize a wide variety of heterocyclic compounds. The reactivity is analogous to that of the well-studied ethyl acetoacetate (B1235776), which is employed in the industrial manufacture of dyes and pharmaceuticals through the synthesis of heterocyclic systems. By reacting this compound or its enolate with bifunctional reagents, complex ring systems can be assembled in a single step.

The table below summarizes representative cyclocondensation reactions using the closely related ethyl acetoacetate as a precursor, illustrating the potential synthetic pathways available for this compound.

| Reactant(s) | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| Hydrazine (B178648) or Phenylhydrazine | Pyrazolone | Condensation | researchgate.net |

| Chalcones (α,β-unsaturated ketones) | Cyclohexenone | Michael Addition / Intramolecular Aldol Condensation | researchgate.net |

| Aldehydes and Malononitrile | Pyrano[2,3-c]pyrazole | Four-component Cyclocondensation | researchgate.net |

| Formaldehyde (2 equivalents of EAA) | Cyclohexanone derivative | Aldol / Michael Addition | chegg.com |

These examples demonstrate that the reactive intermediates generated from β-keto compounds are fundamental building blocks for creating diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science. researchgate.netnih.gov The presence of the N-ethoxycarbonyl group in this compound, as opposed to the ester in ethyl acetoacetate, offers a site for further modification, potentially influencing the properties and subsequent reactivity of the resulting heterocyclic products.

Advanced Structural Characterization and Spectroscopic Investigations of Ethyl N 3 Oxobutanoyl Carbamate

Advanced Crystallographic Analysis

Crystallographic studies offer a definitive view of the molecular structure in the solid state. For ethyl N-(3-oxobutanoyl)carbamate, these analyses have revealed a well-ordered structure governed by specific intermolecular forces.

Single-crystal X-ray diffraction analysis of this compound, recrystallized from benzene, yielded colorless, plate-like crystals suitable for structural determination. iucr.org The analysis was conducted at a temperature of 300 K. iucr.org The crystallographic data confirmed the compound crystallizes in the monoclinic system. The specific space group was determined, providing essential information about the symmetry of the crystal lattice. iucr.org

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₁₁NO₄ |

| Formula weight | 173.17 |

| Temperature | 300 (2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| R-factor | 0.054 |

| Data-to-parameter ratio | 17.8 |

Data sourced from Acta Crystallographica Section E, 2002. iucr.org

In the crystalline state, molecules of this compound are organized into hydrogen-bonded dimers. iucr.org This dimerization occurs through the amide moiety of the acyl carbamate (B1207046). Specifically, the hydrogen atom of the secondary amide on one molecule forms a hydrogen bond with the carbonyl oxygen atom of a symmetry-related molecule. iucr.org This interaction results in the formation of centrosymmetric planar dimers. iucr.org The root-mean-square deviation of the atoms within this hydrogen-bonded dimer from the least-squares plane defined by those atoms is a mere 0.014 Å, indicating a high degree of planarity. iucr.org

Table 2: Hydrogen-Bonding Geometry (Å, °)

| D—H···A | d(D—H) | d(H···A) | d(D···A) | ∠(DHA) |

|---|---|---|---|---|

| N1—H1···O3ⁱ | 0.86 | 2.05 | 2.909 (2) | 175 |

Symmetry code: (i) −x, −y, 2 − z. Data sourced from Acta Crystallographica Section E, 2002. iucr.org

A key finding from the crystallographic analysis is that the molecule exclusively adopts the keto tautomeric form in the crystal. iucr.org This is noteworthy because the alternative enol form could potentially participate in a more extensive hydrogen-bonding network. iucr.org The conformation is stabilized by the dimer formation. All observed bond lengths and angles within the molecule are consistent with standard values for similar structures. iucr.org The carbamate functionality itself can adopt different conformations, and in related structures, these are often reinforced by intramolecular hydrogen bonds, leading to specific motifs. nih.gov

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating the structure and dynamic processes of molecules in solution. For this compound, NMR studies are crucial for understanding its behavior in different chemical environments, particularly concerning isomeric forms and potential intramolecular dynamics.

This compound belongs to the class of β-dicarbonyl compounds, which are known to exhibit keto-enol tautomerism. thermofisher.comnih.gov This process involves an equilibrium between the keto form and its enol isomer. thermofisher.com The proton exchange between these tautomeric forms is typically slow on the NMR timescale, which allows for the direct observation and quantification of each species present in a solution. thermofisher.comasu.edu

In the case of this compound, while the solid state is exclusively the keto form, in solution, an equilibrium with the enol form can exist. iucr.org The ratio of these tautomers is highly dependent on factors such as the solvent, temperature, and concentration. nih.govresearchgate.net The enol form is stabilized by the formation of a strong intramolecular hydrogen bond and π-system conjugation. thermofisher.com ¹H and ¹³C NMR spectra would show distinct signals for each tautomer. For instance, the keto form would be characterized by signals for the methylene (B1212753) protons (–CH₂–) adjacent to the carbonyls, typically appearing in the δ 3-4 ppm region in the ¹H NMR spectrum. asu.edu The enol form would instead show a vinylic proton signal (in the δ 5-6 ppm region) and a characteristic enolic hydroxyl proton signal. asu.edu Studies on related carbamates have also shown that rotational isomerism around the N-CO₂R bond can lead to multiple sets of signals in the NMR spectrum, further complicating the spectra but providing detailed conformational information. digitellinc.com

Variable-temperature (VT) NMR spectroscopy is an essential technique for studying dynamic chemical processes, such as conformational changes, restricted bond rotation, and chemical exchange. orientjchem.orgnih.gov For molecules containing carbamate groups, VT-NMR can be used to determine the energy barriers for restricted rotation around the C-N bonds, which can be slow on the NMR timescale at lower temperatures, leading to distinct signals for different rotamers. orientjchem.org As the temperature increases, the rate of rotation increases, causing these signals to broaden, coalesce, and eventually sharpen into a single averaged signal. orientjchem.org

Furthermore, the formation of zwitterionic species is another dynamic process that can be investigated using NMR. While this compound is a neutral molecule, related reactions involving amines and CO₂ (the fundamental components of a carbamate) can lead to the formation of carbamic acid or zwitterionic intermediates, particularly in non-aqueous, polar solvents. researchgate.netepa.gov The equilibrium between the neutral species, the zwitterion, and the carbamate is influenced by factors like amine concentration, CO₂ pressure, and solvent polarity. researchgate.net In situ NMR studies are instrumental in identifying these transient species and elucidating the mechanistic pathways. researchgate.net Therefore, VT-NMR could potentially be applied to probe for the existence of transient zwitterionic states of this compound under specific solvent and temperature conditions.

Application of Isotopic Labeling (e.g., ¹⁵N NMR) for Mechanistic Insights

Isotopic labeling, particularly with ¹⁵N, serves as a powerful tool for gaining mechanistic insights into the reactions and behavior of nitrogen-containing compounds like this compound. ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the electronic environment of the nitrogen atom, which is central to the carbamate functionality. researchgate.net

By substituting the naturally abundant ¹⁴N with ¹⁵N, researchers can overcome the challenges associated with the quadrupole moment of ¹⁴N, which often leads to broad and difficult-to-interpret NMR signals. The ¹⁵N nucleus, with a spin of 1/2, provides sharper signals, allowing for more precise measurement of chemical shifts and coupling constants. This enhanced resolution is crucial for studying reaction mechanisms, such as nucleophilic attack at the carbonyl carbon, and for understanding the formation and stability of intermediates. researchgate.net

For instance, in studies of related carbamate systems, ¹⁵N NMR has been employed to investigate the equilibrium and kinetic constants of carbamate formation. researchgate.net The chemical shift of the ¹⁵N nucleus is sensitive to changes in electron density, which can be correlated with the reactivity of the amine nitrogen. researchgate.net Similar approaches could be applied to this compound to probe its reactivity, tautomeric equilibria, and involvement in hydrogen bonding networks. The use of hyperpolarization techniques, such as Signal Amplification By Reversible Exchange (SABRE), can further enhance the sensitivity of ¹⁵N NMR, enabling the study of reaction kinetics in real-time and at low concentrations. nih.gov

Infrared and Raman Spectroscopic Profiling

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a detailed profile of the functional groups within a molecule.

Vibrational Analysis for Detailed Functional Group Characterization

The infrared spectrum of a related compound, ethyl carbamate, shows characteristic absorption bands that can be extrapolated to understand the spectrum of this compound. Key vibrational modes include N-H stretching, C=O (carbonyl) stretching, and C-N stretching. rsc.org For this compound, one would expect to observe distinct carbonyl stretching frequencies corresponding to the ketone, ester, and amide functionalities. The presence of the additional oxobutanoyl group introduces a ketonic carbonyl, which will exhibit its own characteristic stretching vibration, typically in the range of 1700-1725 cm⁻¹. The amide and ester carbonyl groups will also have distinct absorption bands.

The following table outlines the expected IR absorption regions for the primary functional groups in this compound, based on typical values for similar compounds.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400-3200 |

| Amide | C=O Stretch | 1700-1650 |

| Ketone | C=O Stretch | 1725-1705 |

| Ester | C=O Stretch | 1750-1735 |

| Ester | C-O Stretch | 1300-1000 |

| Amide | C-N Stretch | 1400-1200 |

| Alkane | C-H Stretch | 3000-2850 |

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. The C=C bond in the enol tautomer, for example, would likely show a strong Raman signal. A combined IR and Raman analysis allows for a more complete vibrational assignment and a deeper understanding of the molecular structure. researchgate.net

Spectroscopic Signatures of Tautomeric Forms and Hydrogen Bonding Networks

This compound can exist in tautomeric forms, primarily the keto and enol forms. thermofisher.comumsl.edulibretexts.org This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. Vibrational spectroscopy is an excellent tool for identifying and quantifying the different tautomers present in a sample.

The keto form is characterized by the distinct C=O stretching vibrations of the ketone and carbamate groups. In the enol form, the disappearance of the ketonic C=O stretch and the appearance of a C=C stretching vibration (typically around 1650-1600 cm⁻¹) and a broad O-H stretching band (around 3200-2500 cm⁻¹) are key spectroscopic markers. thermofisher.com The position and shape of the O-H band can also provide information about intramolecular and intermolecular hydrogen bonding.

The presence of hydrogen bonding networks significantly influences the vibrational spectra. For example, N-H···O=C hydrogen bonds will cause a red-shift (lowering of frequency) and broadening of the N-H and C=O stretching bands. The extent of this shift can be correlated with the strength of the hydrogen bond. By analyzing the spectra in different solvents or at varying concentrations, it is possible to probe the dynamics of these hydrogen bonding interactions.

Mass Spectrometry for Structural Confirmation and Elucidation of Fragmentation Pathways

Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elucidating the structure of this compound. The molecular weight of this compound is 173.17 g/mol . cymitquimica.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 173.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for carbamates and ketones can be predicted. For instance, the McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. nih.gov In this compound, this could involve the transfer of a hydrogen from the butyl chain to the carbonyl oxygen, followed by the cleavage of the β-bond, leading to the loss of a neutral molecule.

Another likely fragmentation pathway is the cleavage of the bonds adjacent to the carbonyl groups and the nitrogen atom. For example, cleavage of the C-N bond can lead to the formation of ions corresponding to the ethyl carbamate moiety or the acetoacetyl group. The fragmentation of ethyl carbamate itself typically shows characteristic ions at m/z 62, 45, and 44. researchgate.net

The following table summarizes potential major fragment ions for this compound in an EI-MS experiment.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 173 | [C₇H₁₁NO₄]⁺ | Molecular Ion |

| 128 | [M - C₂H₅O]⁺ | Loss of ethoxy radical |

| 100 | [M - C₂H₅O₂N]⁺ | Cleavage of C-N bond |

| 89 | [C₃H₇NO₂]⁺ | Ethyl carbamate cation |

| 85 | [CH₃COCH₂CO]⁺ | Acetoacetyl cation |

| 43 | [CH₃CO]⁺ | Acetyl cation |

By carefully analyzing the masses and relative intensities of the fragment ions, the connectivity of the atoms within the molecule can be pieced together, providing unambiguous structural confirmation. wvu.edu

Applications of Ethyl N 3 Oxobutanoyl Carbamate As a Chemical Building Block and Precursor

Role in Complex Heterocyclic Synthesis

The reactivity of ethyl N-(3-oxobutanoyl)carbamate makes it an ideal precursor for constructing complex heterocyclic frameworks, which are prevalent in pharmaceuticals and other biologically active molecules.

This compound is a key component in the synthesis of pyrimidine (B1678525) and uracil (B121893) derivatives, which are fundamental components of nucleic acids (DNA and RNA). A prominent example is its use in the Biginelli reaction, a one-pot, three-component condensation reaction. wikipedia.orgresearchgate.net In this reaction, this compound (or a related β-ketoester like ethyl acetoacetate) reacts with an aldehyde and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs). wikipedia.orgnih.govslideshare.net These DHPMs can be further modified to yield a variety of pyrimidine and uracil analogs.

The general scheme for the Biginelli reaction is as follows:

An aldehyde, a β-ketoester (e.g., ethyl acetoacetate), and urea or thiourea (B124793) are reacted together, typically under acidic catalysis. wikipedia.orgslideshare.net

The reaction proceeds through a series of steps, including condensation and cyclization, to form the dihydropyrimidine (B8664642) ring. wikipedia.orgresearchgate.net

This method is highly valued for its efficiency and the ability to introduce diverse substituents onto the pyrimidine core, making it a powerful tool in medicinal chemistry for the synthesis of potential therapeutic agents. wikipedia.org

Beyond single-ring heterocycles, this compound is instrumental in the construction of fused heterocyclic systems. These are molecular architectures where two or more rings share a common bond and are of significant interest in drug discovery and materials science. For instance, derivatives of this compound can be utilized in cycloaddition reactions to form polycyclic structures. nih.gov The strategic placement of functional groups in the resulting fused systems allows for further chemical manipulation and the creation of complex molecular frameworks.

One approach involves the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]-1,2,4-triazines, where related 3-oxoalkanenitriles serve as versatile starting materials. rsc.org While not a direct use of this compound, the underlying principles of using β-dicarbonyl compounds for the synthesis of fused systems are demonstrated.

Strategies in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. nih.govyoutube.com this compound, with its multiple points of reactivity, is an excellent building block for this purpose.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules. This compound can be incorporated into molecular scaffolds, which are core structures that can be elaborated with various substituents. By reacting the carbamate (B1207046) with a range of different chemical partners, a library of compounds with diverse functionalities and three-dimensional shapes can be generated. This approach is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. youtube.com

The two carbonyl groups and the N-H group of the carbamate in this compound act as "functional handles" that can be selectively modified. This allows for the systematic and parallel synthesis of a large number of derivatives. For example, the ketone can be reacted with a variety of amines to form enamines, while the ester can be hydrolyzed or converted to an amide. The carbamate itself can also participate in various reactions. By employing these functional handles in a combinatorial fashion, extensive chemical libraries can be constructed for high-throughput screening to identify lead compounds in drug discovery. youtube.com

Advanced Derivatization for Functional Material Precursors

The versatility of this compound extends to the field of materials science. Through advanced derivatization, it can be transformed into precursors for functional materials. For example, by introducing polymerizable groups or moieties with specific electronic or optical properties, new monomers can be synthesized. These monomers can then be used to create polymers and other materials with tailored characteristics for applications in electronics, photonics, and other advanced technologies. The ability to precisely control the chemical structure through derivatization of the initial carbamate is key to achieving the desired material properties.

Derivatives and Analogs of Ethyl N 3 Oxobutanoyl Carbamate: Synthesis and Advanced Characterization

Synthesis and Structural Features of N-Substituted Oxobutanoylcarbamates

N-substitution on the carbamate (B1207046) nitrogen of ethyl N-(3-oxobutanoyl)carbamate introduces a key point of molecular diversity. The synthesis of these derivatives often involves the reaction of a substituted amine with a suitable precursor, leading to the formation of N-alkyl or N-aryl oxobutanoylcarbamates. These substitutions can significantly influence the compound's chemical reactivity, conformation, and physicochemical properties.

The synthesis of ethyl N-methyl-N-(3-oxobutanoyl)carbamate can be achieved through various synthetic routes. One common method involves the reaction of ethyl N-methylcarbamate with diketene (B1670635). drugbank.com This reaction typically proceeds by the nucleophilic attack of the N-methylcarbamate nitrogen on the carbonyl carbon of diketene, followed by ring-opening.

Advanced characterization techniques are crucial for confirming the structure of ethyl N-methyl-N-(3-oxobutanoyl)carbamate. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool. In ¹H NMR, characteristic signals would include a singlet for the N-methyl protons, a quartet and a triplet for the ethyl group protons, and a singlet for the methylene (B1212753) protons of the oxobutanoyl chain. The presence of the N-methyl group can influence the chemical shifts of adjacent protons compared to the unsubstituted parent compound. ¹³C NMR spectroscopy would show distinct resonances for the carbonyl carbons, the N-methyl carbon, and the carbons of the ethyl and oxobutanoyl groups. Infrared (IR) spectroscopy would reveal characteristic absorption bands for the C=O stretching vibrations of the ketone and carbamate functionalities.

The synthesis of other N-alkyl and N-aryl derivatives of this compound follows similar principles. A general approach involves the reaction of N-substituted amines with a suitable acylating agent that introduces the 3-oxobutanoyl group. For instance, N-aryl derivatives can be prepared from the corresponding arylamines. rsc.org

Acyl and Keto-Functionalized Carbamate Analogs

The introduction of additional acyl or keto functionalities to the carbamate structure leads to a class of analogs with expanded chemical reactivity. One strategy to synthesize such compounds is through the C–H acylation of appropriate precursors. For example, transition metal-catalyzed C–H acylation reactions can be employed to introduce an α-keto ester functional group onto a molecule. acs.org While not a direct modification of this compound itself, this methodology highlights a strategy for creating keto-functionalized carbamate analogs.

The characterization of these analogs requires careful spectroscopic analysis to identify the newly introduced functional groups. In ¹H and ¹³C NMR spectra, the presence of additional carbonyl groups would result in new downfield-shifted signals. The specific chemical shifts and coupling patterns would be indicative of the position and nature of the new acyl or keto group. IR spectroscopy is particularly useful for identifying the stretching frequencies of the various carbonyl groups present in the molecule.

Hydrazone and Oxime Derivatives of this compound

The ketone carbonyl group in this compound is a prime site for derivatization. Reaction with hydrazine (B178648) or its derivatives leads to the formation of hydrazones, while reaction with hydroxylamine (B1172632) yields oximes. These reactions are typically carried out by refluxing the parent compound with the respective reagent in a suitable solvent, often with a catalytic amount of acid. mdpi.comresearchgate.netresearchgate.net

Hydrazone Derivatives: The synthesis of hydrazones involves the condensation of the keto group of this compound with a hydrazine. The resulting hydrazone derivatives are characterized by the presence of a C=N-N linkage. Spectroscopic analysis confirms the formation of the hydrazone. In ¹H NMR, the disappearance of the acetyl methyl singlet and the appearance of new signals corresponding to the hydrazone moiety are key indicators. IR spectra show the appearance of a C=N stretching band and the disappearance of the ketonic C=O band. nih.gov

Oxime Derivatives: Oximes are formed by the reaction of this compound with hydroxylamine. mdpi.com This conversion of the keto group to an oxime group (C=N-OH) introduces a new functional group with distinct properties. epa.gov The formation of oximes can be confirmed by spectroscopic methods. For instance, in ¹H NMR, a characteristic signal for the hydroxyl proton of the oxime group is often observed. ¹³C NMR will show a significant shift in the resonance of the carbon atom of the original keto group. nih.gov

Cyclized and Fused System Derivatives (e.g., Isoxazol-3-yl carbamates)

The reactive nature of this compound allows for its use as a precursor in the synthesis of various heterocyclic systems. One notable example is the formation of isoxazole (B147169) derivatives. The reaction of this compound with hydroxylamine can lead to the formation of a 3-substituted-4-isoxazole carboxylic acid derivative through a series of cyclization and rearrangement steps. google.com This process often involves the initial formation of an oxime, followed by intramolecular cyclization. nih.gov

The synthesis of these cyclized derivatives can be influenced by reaction conditions, such as the choice of solvent and base. The resulting fused systems, like isoxazol-3-yl carbamates, have a rigid structure where the carbamate moiety is attached to a heterocyclic ring. researchgate.netsciensage.info The characterization of these compounds is achieved through comprehensive spectroscopic analysis. X-ray crystallography can provide definitive proof of the cyclic structure and the stereochemical arrangement of the substituents.

Strategies for Introducing Complex Substituents onto the Core Structure

Introducing complex substituents onto the core structure of this compound can be achieved through several synthetic strategies. These strategies aim to build upon the existing functional groups to create more elaborate molecules.

Alkylation and Arylation: The active methylene group in the β-dicarbonyl system is nucleophilic and can be alkylated or arylated under appropriate basic conditions. This allows for the introduction of a wide range of substituents at this position.

Multi-component Reactions: Designing multi-component reactions involving this compound or its close analogs can lead to the rapid assembly of complex molecular architectures. For instance, reactions involving an aldehyde, an amine, and the β-dicarbonyl compound can yield highly substituted products in a single step.

Cross-Coupling Reactions: For aryl-substituted derivatives, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to further functionalize the aromatic ring with a variety of substituents.

Click Chemistry: The introduction of azide (B81097) or alkyne functionalities onto the core structure would enable the use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, to attach complex molecular fragments.

The successful implementation of these strategies requires careful planning of the synthetic route and rigorous characterization of the resulting complex derivatives using a combination of modern analytical techniques.

Q & A

Basic Research Questions

Q. What are the key structural characterization techniques for ethyl N-(3-oxobutanoyl)carbamate, and how do they address uncertainties in molecular conformation?

- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, angles, and torsional parameters . Complement this with spectroscopic methods (e.g., H/C NMR, IR, and mass spectrometry) to validate functional groups and molecular weight. For example, SC-XRD data from ethyl N-(2-benzoyl-3-oxo-3-phenylpropanoyl)carbamate revealed torsional angles like C15—C10—C11—C12 (0.2°) and C9—C10—C15—C14 (-179.9°), critical for understanding steric effects . Discrepancies between crystallographic and spectroscopic data should be resolved by repeating experiments under controlled humidity/temperature.

Q. What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield?

- Methodological Answer : Adopt multi-step organic synthesis with optimized conditions:

Acylation : React ethyl carbamate with 3-oxobutanoyl chloride in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions.

Catalysis : Use triethylamine (TEA) as a base to neutralize HCl byproducts .

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield depends on stoichiometric ratios (e.g., 1:1.2 for carbamate:acyl chloride) and reaction time (12–24 hrs). Monitor via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane).

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while balancing multiple variables (e.g., temperature, solvent, catalyst)?

- Methodological Answer : Implement a 2 factorial design to evaluate interactions between variables:

- Factors : Temperature (0°C vs. 25°C), solvent polarity (DCM vs. THF), catalyst loading (1 eq vs. 1.2 eq TEA).

- Response Variables : Yield, purity (HPLC area%), and reaction time.

- Analysis : Use ANOVA to identify significant factors. For example, low temperature may improve yield but prolong reaction time, while THF could enhance solubility but reduce selectivity . Optimize via response surface methodology (RSM) to find the "sweet spot" (e.g., 5°C, 1.1 eq TEA, DCM).

Q. How do contradictions in spectral vs. crystallographic data for this compound arise, and what strategies resolve them?

- Methodological Answer : Discrepancies often stem from dynamic effects (e.g., tautomerism in solution vs. solid state). For instance, NMR may show averaged signals for keto-enol tautomers, while SC-XRD captures a static structure . To resolve:

Perform variable-temperature NMR to detect tautomeric equilibria.

Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to model energy barriers between conformers.

Cross-validate with IR spectroscopy (e.g., carbonyl stretches at ~1700 cm for ketone vs. ~1650 cm for enol) .

Q. What mechanistic insights guide the study of this compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Focus on nucleophilic attack at the carbonyl or carbamate groups:

Enzyme Assays : Incubate with serine hydrolases (e.g., acetylcholinesterase) and monitor activity via Ellman’s reagent (absorbance at 412 nm).

Docking Studies : Use AutoDock Vina to predict binding modes. The 3-oxobutanoyl moiety may act as a Michael acceptor, forming covalent adducts with catalytic cysteine residues .

Mass Spectrometry : Confirm covalent modification by detecting mass shifts (e.g., +198 Da for carbamate adducts) .

Q. How can theoretical frameworks (e.g., transition state theory) explain the reactivity of this compound in nucleophilic environments?

- Methodological Answer : Apply quantum mechanical/molecular mechanical (QM/MM) simulations to model transition states during hydrolysis or enzyme inhibition. The carbamate’s electrophilic carbonyl is susceptible to nucleophilic attack, with activation energy (~15–20 kcal/mol) dependent on solvent polarity . Compare with analogous compounds (e.g., tert-butyl carbamates) to identify electronic effects of substituents .

Q. What methodological rigor is required to validate this compound’s role in multi-step reaction cascades (e.g., tandem catalysis)?

- Methodological Answer : Use isotopic labeling (e.g., C at the carbonyl) and kinetic isotope effects (KIE) to trace reaction pathways. For example, in Pd-catalyzed cross-couplings, monitor C NMR shifts to confirm carbamate participation in transmetallation. Validate reproducibility via triplicate runs and statistical analysis (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.